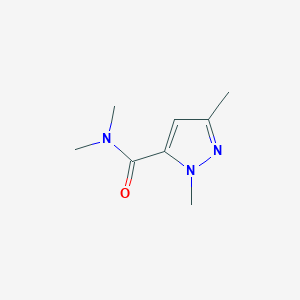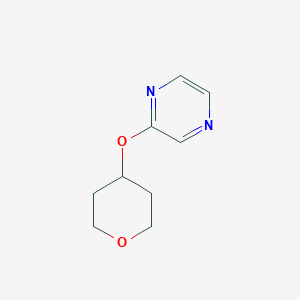![molecular formula C20H30N4O3 B6513725 7-tert-butyl-1-methyl-3-octyl-1H,2H,3H,4H-[1,3]oxazolo[3,2-g]purine-2,4-dione CAS No. 899738-05-7](/img/structure/B6513725.png)
7-tert-butyl-1-methyl-3-octyl-1H,2H,3H,4H-[1,3]oxazolo[3,2-g]purine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-tert-Butyl-1-methyl-3-octyl-1H,2H,3H,4H-[1,3]oxazolo[3,2-g]purine-2,4-dione (7-TBMOP) is a synthetic organic compound with a wide range of applications in scientific research. It is a bicyclic heterocyclic compound that contains both an oxazole and a purine ring. 7-TBMOP has been used in a variety of laboratory experiments, including those involving the synthesis of other compounds, the study of biological mechanisms, and the study of biochemical and physiological effects.
Scientific Research Applications
7-tert-butyl-1-methyl-3-octyl-1H,2H,3H,4H-[1,3]oxazolo[3,2-g]purine-2,4-dione has been used in a variety of scientific research applications, including the synthesis of other compounds, the study of biological mechanisms, and the study of biochemical and physiological effects. For example, 7-tert-butyl-1-methyl-3-octyl-1H,2H,3H,4H-[1,3]oxazolo[3,2-g]purine-2,4-dione has been used in the synthesis of 6-thio-7-tert-butyl-1-methyl-3-octyl-1H,2H,3H,4H-[1,3]oxazolo[3,2-g]purine-2,4-dione (6-thio-7-tert-butyl-1-methyl-3-octyl-1H,2H,3H,4H-[1,3]oxazolo[3,2-g]purine-2,4-dione), a compound that has been used in the study of apoptosis. In addition, 7-tert-butyl-1-methyl-3-octyl-1H,2H,3H,4H-[1,3]oxazolo[3,2-g]purine-2,4-dione has been used in the synthesis of 7-tert-butyl-1-methyl-3,4-dihydro-1H-2,3-oxazolo[3,2-g]purine-2,4-dione (7-tert-butyl-1-methyl-3-octyl-1H,2H,3H,4H-[1,3]oxazolo[3,2-g]purine-2,4-dione-2,4-dione), a compound that has been used in the study of DNA damage.
Mechanism of Action
7-tert-butyl-1-methyl-3-octyl-1H,2H,3H,4H-[1,3]oxazolo[3,2-g]purine-2,4-dione has been found to act as an inhibitor of the enzyme cyclooxygenase (COX). COX is an enzyme that catalyzes the conversion of arachidonic acid to prostaglandins, which are important mediators of inflammation and pain. By inhibiting COX, 7-tert-butyl-1-methyl-3-octyl-1H,2H,3H,4H-[1,3]oxazolo[3,2-g]purine-2,4-dione can reduce inflammation and pain. In addition, 7-tert-butyl-1-methyl-3-octyl-1H,2H,3H,4H-[1,3]oxazolo[3,2-g]purine-2,4-dione has been found to act as an inhibitor of the enzyme acetylcholinesterase (AChE), which is involved in the breakdown of the neurotransmitter acetylcholine. By inhibiting AChE, 7-tert-butyl-1-methyl-3-octyl-1H,2H,3H,4H-[1,3]oxazolo[3,2-g]purine-2,4-dione can increase the concentration of acetylcholine in the brain, which can have beneficial effects on memory and cognition.
Biochemical and Physiological Effects
7-tert-butyl-1-methyl-3-octyl-1H,2H,3H,4H-[1,3]oxazolo[3,2-g]purine-2,4-dione has been found to have a variety of biochemical and physiological effects. For example, 7-tert-butyl-1-methyl-3-octyl-1H,2H,3H,4H-[1,3]oxazolo[3,2-g]purine-2,4-dione has been found to reduce inflammation and pain by inhibiting the enzyme cyclooxygenase (COX). In addition, 7-tert-butyl-1-methyl-3-octyl-1H,2H,3H,4H-[1,3]oxazolo[3,2-g]purine-2,4-dione has been found to increase the concentration of the neurotransmitter acetylcholine in the brain by inhibiting the enzyme acetylcholinesterase (AChE), which can have beneficial effects on memory and cognition. 7-tert-butyl-1-methyl-3-octyl-1H,2H,3H,4H-[1,3]oxazolo[3,2-g]purine-2,4-dione has also been found to have antioxidant, anti-cancer, and anti-apoptotic effects.
Advantages and Limitations for Lab Experiments
7-tert-butyl-1-methyl-3-octyl-1H,2H,3H,4H-[1,3]oxazolo[3,2-g]purine-2,4-dione has several advantages for laboratory experiments. For example, 7-tert-butyl-1-methyl-3-octyl-1H,2H,3H,4H-[1,3]oxazolo[3,2-g]purine-2,4-dione is relatively easy to synthesize and is available in a variety of forms, including solid, liquid, and powder. In addition, 7-tert-butyl-1-methyl-3-octyl-1H,2H,3H,4H-[1,3]oxazolo[3,2-g]purine-2,4-dione is relatively stable and has a low toxicity. However, 7-tert-butyl-1-methyl-3-octyl-1H,2H,3H,4H-[1,3]oxazolo[3,2-g]purine-2,4-dione is not without its limitations. For example, 7-tert-butyl-1-methyl-3-octyl-1H,2H,3H,4H-[1,3]oxazolo[3,2-g]purine-2,4-dione is not very water soluble, which can make it difficult to use in aqueous solutions. In addition, 7-tert-butyl-1-methyl-3-octyl-1H,2H,3H,4H-[1,3]oxazolo[3,2-g]purine-2,4-dione is not very soluble in organic solvents, which can also make it difficult to use in laboratory experiments.
Future Directions
There are a variety of potential future directions for the use of 7-tert-butyl-1-methyl-3-octyl-1H,2H,3H,4H-[1,3]oxazolo[3,2-g]purine-2,4-dione in scientific research. For example, 7-tert-butyl-1-methyl-3-octyl-1H,2H,3H,4H-[1,3]oxazolo[3,2-g]purine-2,4-dione could be used to study the effects of COX inhibition on inflammation and pain. In addition, 7-tert-butyl-1-methyl-3-octyl-1H,2H,3H,4H-[1,3]oxazolo[3,2-g]purine-2,4-dione could be used to study the effects of AChE inhibition on memory and cognition. 7-tert-butyl-1-methyl-3-octyl-1H,2H,3H,4H-[1,3]oxazolo[3,2-g]purine-2,4-dione could also be used to study the effects of antioxidant, anti-cancer, and anti-apoptotic compounds. Finally, 7-tert-butyl-1-methyl-3-octyl-1H,2H,3H,4H-[1,3]oxazolo[3,2-g]purine-2,4-dione could be used to study the effects of other compounds on biochemical and physiological processes.
Synthesis Methods
7-tert-butyl-1-methyl-3-octyl-1H,2H,3H,4H-[1,3]oxazolo[3,2-g]purine-2,4-dione can be synthesized using a variety of methods, including the reaction of 2-chloro-3-methylbenzene-1,3-diol with tert-butyl isocyanate, followed by treatment with 2-amino-3-methylbenzene-1,3-dicarboxylic acid and subsequent cyclization. The reaction of 1,3-dichloro-2-methylbenzene with tert-butyl isocyanate, followed by treatment with 2-amino-3-methylbenzene-1,3-dicarboxylic acid and subsequent cyclization, is another method of synthesis. In addition, 7-tert-butyl-1-methyl-3-octyl-1H,2H,3H,4H-[1,3]oxazolo[3,2-g]purine-2,4-dione can be synthesized using a palladium-catalyzed reaction of 2-chloro-3-methylbenzene-1,3-diol with tert-butyl isocyanate, followed by treatment with 2-amino-3-methylbenzene-1,3-dicarboxylic acid and subsequent cyclization.
properties
IUPAC Name |
7-tert-butyl-4-methyl-2-octylpurino[8,7-b][1,3]oxazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N4O3/c1-6-7-8-9-10-11-12-23-17(25)15-16(22(5)19(23)26)21-18-24(15)13-14(27-18)20(2,3)4/h13H,6-12H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWRUKPDOROXOED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCN1C(=O)C2=C(N=C3N2C=C(O3)C(C)(C)C)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 4-{1-[(2-fluorophenyl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carbonyl}piperazine-1-carboxylate](/img/structure/B6513653.png)
![2-{[(pyridin-2-yl)methyl]amino}pyridine-3-carbonitrile](/img/structure/B6513670.png)
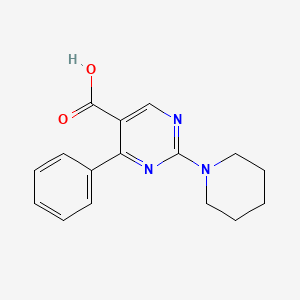
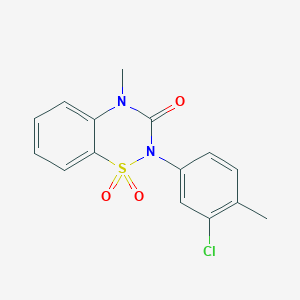
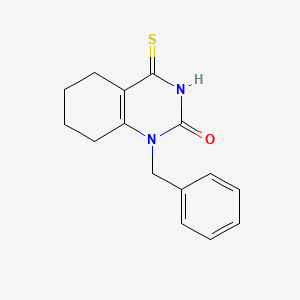
![N-({5-[(furan-2-yl)(hydroxy)methyl]thiophen-2-yl}methyl)-9H-xanthene-9-carboxamide](/img/structure/B6513700.png)

![2-[(pyrimidin-2-yl)amino]benzonitrile](/img/structure/B6513718.png)
![3-[(2,4-dichlorophenyl)methyl]-8-[2-(diethylamino)ethyl]-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B6513729.png)
![methyl 1-[(4-chlorophenyl)methyl]-5-oxopyrrolidine-3-carboxylate](/img/structure/B6513736.png)

